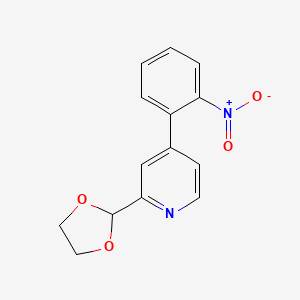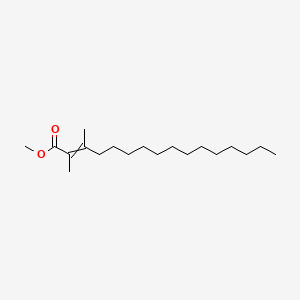
Methyl 2,3-dimethylhexadec-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2,3-dimethylhexadec-2-enoate: is an organic compound with the molecular formula C19H36O2. It is an ester derived from hexadecenoic acid and methanol. This compound is characterized by its long carbon chain and the presence of a double bond, which imparts unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,3-dimethylhexadec-2-enoate typically involves the esterification of 2,3-dimethylhexadec-2-enoic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the esterification process, and the product is then purified through distillation or recrystallization.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems ensures consistent quality and efficiency in large-scale production.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Methyl 2,3-dimethylhexadec-2-enoate can undergo oxidation reactions, particularly at the double bond, leading to the formation of epoxides or diols.
Reduction: The compound can be reduced to the corresponding saturated ester, Methyl 2,3-dimethylhexadecanoate, using hydrogenation catalysts such as palladium on carbon.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate or osmium tetroxide.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Epoxides or diols.
Reduction: Methyl 2,3-dimethylhexadecanoate.
Substitution: Corresponding substituted esters.
Aplicaciones Científicas De Investigación
Chemistry: Methyl 2,3-dimethylhexadec-2-enoate is used as a precursor in the synthesis of various organic compounds. Its reactivity makes it valuable in the study of esterification and other organic reactions.
Biology: In biological research, this compound can be used to study lipid metabolism and the role of esters in biological systems. It may also serve as a model compound for studying the behavior of long-chain esters in biological membranes.
Medicine: While specific medical applications of this compound are limited, its derivatives may have potential in drug development, particularly in the design of lipid-based drug delivery systems.
Industry: In the industrial sector, this compound is used in the formulation of fragrances, flavors, and as an intermediate in the production of surfactants and lubricants.
Mecanismo De Acción
The mechanism of action of Methyl 2,3-dimethylhexadec-2-enoate involves its interaction with various molecular targets, depending on the context of its use. In chemical reactions, the ester group can undergo nucleophilic attack, leading to the formation of new compounds. In biological systems, it may interact with lipid membranes, influencing their fluidity and function.
Comparación Con Compuestos Similares
Methyl hexadec-2-enoate: Similar structure but lacks the methyl groups at positions 2 and 3.
Methyl 2,3-dimethylhexadecanoate: Saturated analog of Methyl 2,3-dimethylhexadec-2-enoate.
Ethyl 2,3-dimethylhexadec-2-enoate: Similar structure with an ethyl ester group instead of a methyl ester group.
Uniqueness: this compound is unique due to the presence of the double bond and the methyl groups at positions 2 and 3. These structural features impart distinct chemical reactivity and physical properties, making it valuable in various research and industrial applications.
Propiedades
Número CAS |
57289-46-0 |
|---|---|
Fórmula molecular |
C19H36O2 |
Peso molecular |
296.5 g/mol |
Nombre IUPAC |
methyl 2,3-dimethylhexadec-2-enoate |
InChI |
InChI=1S/C19H36O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17(2)18(3)19(20)21-4/h5-16H2,1-4H3 |
Clave InChI |
SZDCOGHMRNFKEI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCC(=C(C)C(=O)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


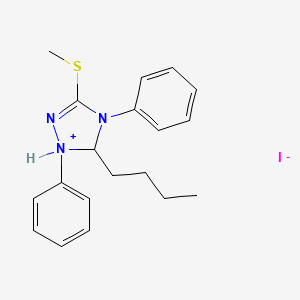
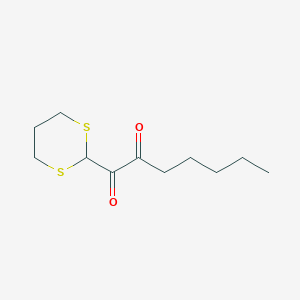
![Methyl {6-[(1,3-thiazol-2-yl)sulfanyl]-1H-benzimidazol-2-yl}carbamate](/img/structure/B14636187.png)
![1,3,6-Trimethyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-1-ium](/img/structure/B14636198.png)
![2,6-Bis[(4-hydroxyphenyl)methylidene]-4-methylcyclohexan-1-one](/img/structure/B14636206.png)
![Acetic acid;[2-(5-hydroxypentyl)cyclopenten-1-yl] acetate](/img/structure/B14636217.png)
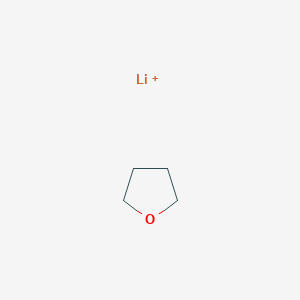

![4-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]benzonitrile](/img/structure/B14636233.png)
![5-(Propan-2-ylidene)bicyclo[2.2.2]oct-2-ene](/img/structure/B14636241.png)
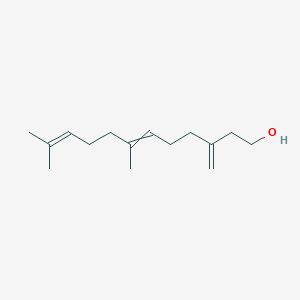
![1,1'-(1,3-Phenylene)bis[(4-phenoxyphenyl)ethane-1,2-dione]](/img/structure/B14636264.png)
![2-Acetamido-3-[3-(acetyloxy)-4-methoxyphenyl]prop-2-enoic acid](/img/structure/B14636267.png)
